molecular formula C27H24N2O5 B6493236 N-(2,4-dimethoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 898343-77-6

N-(2,4-dimethoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B6493236
CAS No.: 898343-77-6
M. Wt: 456.5 g/mol
InChI Key: LYEOBWIWWOQXGJ-UHFFFAOYSA-N
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Description

The compound N-(2,4-dimethoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide features a 1,4-dihydroquinolin-4-one core substituted at position 3 with a 4-methylbenzoyl group. The acetamide side chain is attached to the nitrogen of the quinolinone ring and terminates in a 2,4-dimethoxyphenyl group.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-17-8-10-18(11-9-17)26(31)21-15-29(23-7-5-4-6-20(23)27(21)32)16-25(30)28-22-13-12-19(33-2)14-24(22)34-3/h4-15H,16H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEOBWIWWOQXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

N-(1,3-Benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
  • Key Difference : Replaces the 2,4-dimethoxyphenyl group with a 1,3-benzodioxole moiety.
  • Impact : The benzodioxole group may improve metabolic stability due to reduced oxidative susceptibility compared to methoxy groups. However, this substitution could alter electronic properties, affecting binding affinity in kinase or receptor targets .
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
  • Key Difference: Utilizes a quinazolinone core instead of dihydroquinolinone and incorporates a dichlorophenylmethyl group.
  • Impact: The quinazolinone core is associated with anticonvulsant activity in preclinical studies.

Analogs with Heterocyclic Core Variations

2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzothiazol-2-yl)acetamide
  • Key Difference: Features a pyrimidinone core and a benzothiazole-terminated acetamide.
  • Impact: The pyrimidinone-thioether linkage and trifluoromethylbenzothiazole group are linked to CK1 kinase inhibition. The trifluoromethyl group enhances electron-withdrawing effects, which may improve target selectivity but reduce solubility compared to the target compound’s methoxy groups .
Goxalapladib (Naphthyridine-based acetamide)
  • Key Difference : Contains a 1,8-naphthyridine core with difluorophenyl and trifluoromethyl substituents.
  • Impact: The naphthyridine system and fluorine-rich substituents contribute to its use in atherosclerosis treatment by modulating phospholipase A2 activity. The target compound’s dihydroquinolinone core may offer distinct pharmacokinetic advantages, such as reduced cytochrome P450 interactions .

Benzothiazole-Terminated Acetamide Derivatives

N-(Benzothiazole-2-yl)-2-phenylacetamide
  • Key Difference : Simplifies the structure to a benzothiazole-linked phenylacetamide.
  • Impact: Benzothiazole derivatives are prevalent in anticancer and antimicrobial agents. The absence of the dihydroquinolinone core in these analogs limits direct mechanistic comparison but highlights the acetamide moiety’s versatility as a pharmacophore .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
  • Key Difference : Combines a trifluoromethylbenzothiazole group with a dimethoxyphenylacetamide.
  • Impact: The trifluoromethyl group increases lipophilicity and metabolic stability, while the dimethoxyphenyl group mirrors the target compound’s substituents.

Physicochemical and Electronic Comparisons

N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide
  • Key Difference : Substitutes the dimethoxyphenyl group with a hydroxyphenyl and incorporates a sulfonamide-benzothiazole system.
  • Impact : The hydroxyphenyl group facilitates hydrogen bonding, as shown in crystal structures, whereas methoxy groups in the target compound prioritize lipophilicity. This trade-off influences solubility and membrane permeability .

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